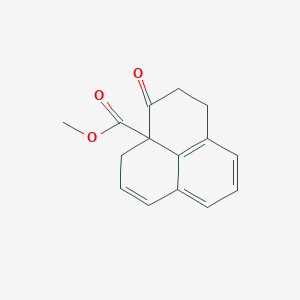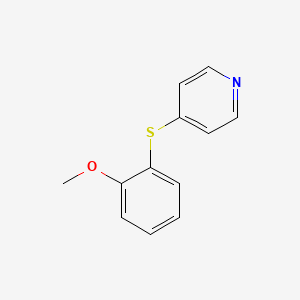
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate is an organic compound that belongs to the class of phenalenes. Phenalenes are polycyclic aromatic hydrocarbons with interesting chemical properties and potential applications in various fields. This compound is characterized by its unique structure, which includes a methyl ester group and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Organic solvents like toluene or ethanol
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Batch or continuous flow reactors
- Purification steps: Crystallization, distillation, or chromatography
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate can undergo various chemical reactions, including:
- Oxidation: Conversion to carboxylic acids or other oxidized derivatives
- Reduction: Formation of alcohols or other reduced products
- Substitution: Introduction of different functional groups
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Substitution reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation: Formation of carboxylic acids
- Reduction: Formation of alcohols
- Substitution: Formation of halogenated or other substituted derivatives
Aplicaciones Científicas De Investigación
- Chemistry: Used as a building block for the synthesis of more complex molecules
- Biology: Potential use in studying biological pathways and interactions
- Medicine: Investigated for its potential therapeutic properties
- Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:
- Enzyme inhibition or activation
- Receptor binding
- Modulation of signaling pathways
Comparación Con Compuestos Similares
Similar Compounds
- Phenalene: The parent compound with a similar polycyclic structure
- Methyl 3-oxo-2,3-dihydro-1H-phenalene-2-carboxylate: A closely related compound with a different substitution pattern
Uniqueness
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate is unique due to its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to other phenalene derivatives.
Propiedades
Número CAS |
645388-63-2 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
methyl 3-oxo-2,4-dihydro-1H-phenalene-3a-carboxylate |
InChI |
InChI=1S/C15H14O3/c1-18-14(17)15-9-3-6-10-4-2-5-11(13(10)15)7-8-12(15)16/h2-6H,7-9H2,1H3 |
Clave InChI |
GQQTYGZUBWHIRE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC=CC3=CC=CC(=C31)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)

![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
